4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol
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Overview
Description
Scientific Research Applications
Antimicrobial and Antidiabetic Activities
4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives have been synthesized and tested for their antimicrobial and antidiabetic activities. These compounds demonstrated broad-spectrum activities against both Gram-positive and Gram-negative bacteria, as well as Saccharomyces cerevisiae, a type of yeast. Additionally, they exhibited significant inhibition of amylase and glucosidase, enzymes relevant to diabetes management. The interaction studies with human DNA suggest potential anticancer applications due to the observed effects on DNA structure, indicating these compounds could be explored further for therapeutic applications (Rafique et al., 2022).
Fluorescence Turn-On Detection
The compound has been utilized in the development of fluorescence turn-on detection for cysteine, an important amino acid. Through specific interactions that trigger fluorescence, this method offers a highly sensitive and selective approach for detecting cysteine over other similar compounds, showcasing the chemical's versatility in analytical chemistry applications (Liu et al., 2015).
Corrosion Inhibition
Research into Schiff bases derived from this compound has shown promising results in corrosion inhibition for mild steel in acidic conditions. These findings are significant for industrial applications, where corrosion resistance is crucial for prolonging the lifespan of metal components and structures (Prabhu et al., 2008).
Environmental and Chemical Applications
The compound has also been investigated for its reactivity and interactions with various environmental and chemical processes. For example, its derivatives have been studied for the oxidative transformation of antibacterial agents by manganese oxides, highlighting its potential role in environmental remediation and pollution control (Zhang & Huang, 2003).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the reaction involves an oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, involves the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
Compounds with similar structures have been found to display potent analgesic efficacy . They were found to depress peripheral and centrally mediated pain by opioid independent systems .
properties
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDMKMZJSQVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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